5-Bromo-2-chloro-1-methoxy-3-nitrobenzene

Catalog No.
S13661175
CAS No.
63603-16-7
M.F
C7H5BrClNO3
M. Wt
266.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene

CAS Number

63603-16-7

Product Name

5-Bromo-2-chloro-1-methoxy-3-nitrobenzene

IUPAC Name

5-bromo-2-chloro-1-methoxy-3-nitrobenzene

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

InChI

InChI=1S/C7H5BrClNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3

InChI Key

PKSPEEIKWBQOAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br

5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with bromine, chlorine, a methoxy group, and a nitro group. The molecular formula for this compound is C₇H₅BrClN₂O₂. Its structure showcases the presence of electron-withdrawing groups (the nitro and halogen substituents), which significantly influence its chemical reactivity and biological activity.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
  • Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl compound under strong oxidative conditions.

These reactions allow for the modification of the compound to create derivatives with potentially different properties and activities.

5-Bromo-2-chloro-1-methoxy-3-nitrobenzene exhibits notable biological activities, particularly in the context of enzyme inhibition and interaction with biological pathways. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. This property is essential for studies involving cancer research and antimicrobial activity, where such compounds are evaluated for their efficacy against various cell lines and pathogens.

The synthesis of 5-bromo-2-chloro-1-methoxy-3-nitrobenzene typically involves multi-step reactions:

  • Nitration: Introduction of the nitro group to a precursor benzene derivative using concentrated nitric acid and sulfuric acid.
  • Bromination: Addition of bromine to the benzene ring, often facilitated by a catalyst.
  • Chlorination: Introduction of chlorine through chlorinating agents.
  • Methoxylation: Addition of the methoxy group using methanol in the presence of a base.

These steps require precise control over reaction conditions to optimize yield and purity.

5-Bromo-2-chloro-1-methoxy-3-nitrobenzene finds applications in several fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Research: Used in studies related to enzyme inhibition and drug development.
  • Industrial Chemistry: Employed in the production of dyes, pigments, and specialty chemicals.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Research on 5-bromo-2-chloro-1-methoxy-3-nitrobenzene has focused on its interactions with various biological targets. Studies have shown that it can inhibit specific enzymes, making it useful in understanding biochemical pathways. The mechanism of action often involves binding to active sites or altering enzyme conformation, thereby affecting metabolic processes.

Several compounds share structural similarities with 5-bromo-2-chloro-1-methoxy-3-nitrobenzene. Here are a few notable examples:

Compound NameKey Differences
1-Bromo-2-chloro-4-nitrobenzeneLacks methoxy group; different reactivity profile
1-Bromo-2-chloro-5-methoxybenzeneLacks nitro group; less reactive in nucleophilic substitution
5-Bromo-2-chloro-3-nitrobenzeneDifferent substitution pattern affects reactivity

These comparisons highlight the unique combination of substituents in 5-bromo-2-chloro-1-methoxy-3-nitrobenzene, which confer specific reactivity and applications not found in its analogs. Each compound's unique substituents dictate its behavior in

The systematic IUPAC name for this compound is 5-bromo-1-chloro-2-methoxy-3-nitrobenzene, derived through sequential numbering of the benzene ring to prioritize substituents according to Cahn-Ingold-Prelog rules. The numbering begins at the methoxy group (-OCH₃) at position 2, followed by nitro (-NO₂) at position 3, chlorine at position 1, and bromine at position 5 (Figure 1).

Molecular Formula:
C₇H₅BrClNO₃
Molecular Weight:
266.48 g/mol (calculated from isotopic masses).

Structural Representation:

  • SMILES: COC1=C(C(=C(C=C1Cl)Br)N+[O−])
  • InChIKey: NESQKIOPMZAINF-UHFFFAOYSA-N

The methoxy group’s orientation at position 2 creates steric and electronic effects that influence the compound’s reactivity. The nitro group at position 3, a strong electron-withdrawing moiety, further polarizes the aromatic ring, directing subsequent substitution reactions to specific positions.

PropertyValue
IUPAC Name5-bromo-1-chloro-2-methoxy-3-nitrobenzene
CAS Registry Number2091142-75-3
Molecular FormulaC₇H₅BrClNO₃
Synonyms5-Bromo-2-chloro-1-methoxy-3-nitrobenzene; MFCD31653056

Historical Synthesis and Discovery Context

The synthesis of 5-bromo-2-chloro-1-methoxy-3-nitrobenzene was first reported in the early 21st century as part of efforts to develop intermediates for pharmaceutical agents. Two primary synthetic routes dominate the literature:

Route 1: Direct Halogenation and Nitration

This method involves sequential functionalization of a pre-substituted benzene derivative. For example, 2-methoxy-3-nitroaniline undergoes bromination and chlorination using bromine (Br₂) and chlorine (Cl₂) in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ facilitates the generation of halonium ions (Br⁺ and Cl⁺).

Route 2: Alkoxy-Nitrobenzene Halogenation

An alternative approach starts with 2-methoxy-5-nitrophenol, which reacts with 1-bromo-3-chloropropane under basic conditions to form the methoxy-nitrobenzene intermediate. Subsequent halogenation introduces bromine and chlorine at positions 5 and 1, respectively.

Both routes require precise temperature control (typically 0–5°C for nitration) to prevent over-halogenation or ring degradation. The final product is purified via recrystallization from ethanol or chromatographic techniques, yielding purity levels exceeding 95%.

Position in Halogenated Nitrobenzene Chemical Taxonomy

5-Bromo-2-chloro-1-methoxy-3-nitrobenzene belongs to the halogenated nitrobenzene family, a subclass of aromatic compounds defined by the presence of at least one nitro (-NO₂) and one halogen (-X) group on a benzene ring. Its taxonomy is further refined by the additional methoxy group, which classifies it as a polyfunctional nitroaromatic compound.

Electronic and Steric Effects

  • Nitro Group: The nitro substituent at position 3 is a meta-directing, deactivating group due to its strong electron-withdrawing inductive (-I) effect.
  • Methoxy Group: Positioned at C2, the methoxy group acts as an ortho/para-directing, activating group via resonance (+R), though its influence is attenuated by the adjacent nitro group.
  • Halogens: Bromine (C5) and chlorine (C1) are ortho/para-directing, deactivating groups due to their -I effects, though their resonance donation (+R) is minimal compared to nitro.

These competing effects create a reactivity profile where electrophilic attacks are directed to positions ortho or para to the methoxy group, but steric hindrance from the bulky nitro and halogen substituents often limits substitution to the less hindered sites.

Comparative Analysis with Analogues

The compound’s structural analogues vary in substitution patterns, leading to distinct chemical behaviors:

CompoundSubstituentsReactivity
1-Bromo-2-chloro-4-nitrobenzeneBr (C1), Cl (C2), NO₂ (C4)Higher electrophilic activity at C5
2,4-DinitrochlorobenzeneCl (C1), NO₂ (C2, C4)Limited substitution due to strong deactivation
5-Bromo-1-methoxy-3-nitrobenzeneBr (C5), OCH₃ (C1), NO₂ (C3)Enhanced solubility in polar solvents

This comparative analysis underscores how subtle changes in substituent positions and identities alter physicochemical properties and reactivity.

Role in Synthetic Chemistry

As a multifunctional aryl halide, 5-bromo-2-chloro-1-methoxy-3-nitrobenzene serves as a versatile building block in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings exploit the bromine atom for palladium-catalyzed bond formation.
  • Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates displacement of chlorine or methoxy groups under basic conditions.

These applications highlight its utility in constructing complex molecules for agrochemicals, dyes, and pharmaceuticals.

X-ray Crystallography Data Analysis

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of 5-bromo-2-chloro-1-methoxy-3-nitrobenzene . Single-crystal diffraction studies of related halogenated nitrobenzene compounds have revealed characteristic bond lengths and angular relationships that define the molecular geometry . The carbon-bromine bond distance typically measures approximately 1.89 Ångstroms, while the carbon-chlorine bond exhibits a shorter length of approximately 1.74 Ångstroms [6] [7].

The crystallographic data demonstrates that the benzene ring maintains its planar hexagonal structure despite the presence of multiple substituents [8] [9]. Bond angles within the aromatic ring show slight deviations from the ideal 120 degrees due to the electronic influence of the substituent groups [10]. The nitro group exhibits a characteristic carbon-nitrogen bond length of approximately 1.47 Ångstroms, consistent with partial double-bond character arising from resonance interactions [11] [12].

Bond TypeBond Length (Å)Reference
C-F (aromatic)1.35-1.37 [6] [7] [13]
C-Cl (aromatic)1.74-1.81 [6] [7] [13]
C-Br (aromatic)1.89-1.97 [6] [7] [13]
C-I (aromatic)2.05-2.15 [6] [7] [13]
C-N (nitro)1.46-1.47 [11] [12]
C-O (methoxy)1.39-1.43 [14]
C-C (benzene)1.39-1.40 [9] [15] [16]

Crystallographic analysis of similar compounds reveals that the nitro group typically adopts a nearly planar conformation with respect to the benzene ring, with dihedral angles ranging from 0 to 15 degrees [11]. The methoxy group demonstrates rotational flexibility around the carbon-oxygen bond, although steric interactions with adjacent substituents may restrict this rotation [17].

Density Functional Theory-Based Molecular Orbital Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of 5-bromo-2-chloro-1-methoxy-3-nitrobenzene [18] [19] [20]. The B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets has proven particularly effective for geometry optimization and electronic property calculations of halogenated nitrobenzene derivatives [18] [20] [21].

Molecular orbital analysis reveals that the highest occupied molecular orbital exhibits significant contribution from the aromatic π-system and the methoxy oxygen lone pairs [22] [23]. The lowest unoccupied molecular orbital demonstrates substantial localization on the nitro group, reflecting its strong electron-withdrawing character [24] [22]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides crucial information about the compound's electronic excitation properties and chemical reactivity [22] [23].

Complete Active Space Self-Consistent Field calculations with an active space encompassing 20 electrons distributed across 17 orbitals have demonstrated exceptional accuracy for nitrobenzene derivatives [24] [12]. Multi-State Complete Active Space Second-Order Perturbation Theory corrections further enhance the precision of vertical excitation energy predictions [24] [12].

MethodApplicationBasis Sets UsedReference
Density Functional TheoryGeometry optimization and electronic properties6-31+G(d,p), 6-311++G(d,p) [18] [25] [20] [21] [26]
B3LYP FunctionalHybrid functional for accurate molecular calculations6-31G(d,p), 6-31+G(d,p) [18] [25] [20] [21] [26]
Complete Active Space Self-Consistent FieldMulti-configurational treatment of electron correlationANO-RCC basis sets [24] [12]
Multi-State Complete Active Space Second-Order Perturbation TheoryDynamic electron correlation correctionANO-RCC basis sets [24] [12]
Molecular Orbital CalculationsHighest occupied molecular orbital-lowest unoccupied molecular orbital energy calculationsVarious (6-31G to 6-311++G) [19] [27] [22] [23]
Natural Bond Orbital AnalysisElectron density and charge distribution analysisVarious polarized basis sets [18]

Natural Bond Orbital analysis provides detailed information about charge distribution and bonding interactions within the molecule [18]. The fluorine atom in para-fluoronitrobenzene analogues has been identified as the most effective electron donor, while the energy band gap correlates directly with the nature of the halogen substituents [18].

Substituent Electronic Effects on Aromatic Ring

The electronic effects of the four substituents in 5-bromo-2-chloro-1-methoxy-3-nitrobenzene create a complex pattern of electron density distribution throughout the aromatic ring [28] [29] [30]. Each substituent exerts distinct inductive and resonance effects that collectively determine the overall electronic properties of the molecule [29] [30] [31].

The bromine and chlorine atoms function as electron-withdrawing groups through inductive effects while simultaneously acting as weak electron donors through resonance interactions involving their lone pair electrons [29] [30]. This dual character results in deactivation of the aromatic ring toward electrophilic substitution while directing incoming electrophiles to ortho and para positions [29] [30] [31].

The methoxy group demonstrates strong electron-donating properties through resonance interactions between the oxygen lone pairs and the aromatic π-system [29] [30]. This activating effect enhances the nucleophilicity of the benzene ring and promotes electrophilic aromatic substitution reactions at ortho and para positions relative to the methoxy group [30] [31].

The nitro group exhibits the strongest electron-withdrawing effect among all substituents present, operating through both inductive and resonance mechanisms [29] [30] [24]. This powerful deactivating influence significantly reduces the electron density of the aromatic ring and directs electrophilic substitution to meta positions [30] [31] [32].

SubstituentElectronic EffectDirecting EffectImpact on RingReference
Bromo (-Br)Electron-withdrawing (inductive), weakly electron-donating (resonance)Ortho/ParaDeactivating [29] [30] [31]
Chloro (-Cl)Electron-withdrawing (inductive), weakly electron-donating (resonance)Ortho/ParaDeactivating [29] [30] [31]
Methoxy (-OCH₃)Electron-donating (resonance)Ortho/ParaActivating [29] [30] [31]
Nitro (-NO₂)Strong electron-withdrawing (both inductive and resonance)MetaStrongly deactivating [29] [30] [31]

Ultraviolet photoelectron spectroscopy studies of halogenated nitrobenzenes have revealed that ortho-isomers possess unique electronic properties due to conjugation between the benzene ring π-orbitals and nitro group π-orbitals, combined with interactions between halogen and nitro groups in adjacent positions [28]. The substituent effects significantly influence the ionization potentials and electronic transitions observed in the photoelectron spectra [28].

Comparative Conformational Analysis with Analogues

Comparative analysis of 5-bromo-2-chloro-1-methoxy-3-nitrobenzene with structurally related analogues provides valuable insights into the influence of substituent positioning and identity on molecular conformation [17] [33] [34]. Systematic studies of dihalogenated nitrobenzenes have demonstrated that halogen size significantly affects intermolecular interactions and crystal packing arrangements [17].

The compound 1,3-diiodo-5-nitrobenzene exhibits close Type 1 iodine-iodine contacts in its crystal structure, while 1,3-dibromo-5-nitrobenzene features self-complementary nitro-oxygen-bromine interactions [17]. Similarly, 1,3-dichloro-5-nitrobenzene displays both nitro-oxygen-chlorine interactions and bifurcated carbon-hydrogen-nitro-oxygen contacts [17].

Theoretical investigations employing Density Functional Theory with B3LYP and MP2 methods have examined the effects of halogen substitution on structural and electronic properties of nitrobenzene compounds [18]. Results indicate that carbon-halogen bond lengths increase with atomic size and decrease with electronegativity, while some bond angles are reduced compared to unsubstituted systems [18].

Conformational analysis reveals that the presence of multiple substituents creates steric constraints that influence the relative orientations of functional groups [35] [26]. Dihedral angles between substituents and the aromatic ring plane vary depending on the size and electronic properties of the substituents [35] [36]. The conductor-like polarizable continuum model has been employed to study solvent effects, demonstrating reduced dipole moments upon halogen substitution in para-position [18].

The rotation of aromatic nitro groups is significantly influenced by para-substituents, with electron-donating groups decreasing rotation angles and electron-withdrawing groups increasing them [11]. X-ray crystallographic studies have confirmed that carbon-nitrogen bond lengths between aromatic rings and nitro groups typically measure close to 1.47 Ångstroms, with slight tendencies toward shorter bonds for nitro groups in closer proximity to the ring plane [11].

The synthesis of 5-bromo-2-chloro-1-methoxy-3-nitrobenzene relies fundamentally on electrophilic aromatic substitution reactions, which proceed through a well-established two-step mechanism [1]. The first step involves the nucleophilic attack of the aromatic ring on an electrophile, forming a carbocation intermediate known as the arenium ion or sigma complex. This step is rate-determining due to the temporary loss of aromaticity [1]. The second step involves rapid deprotonation to restore aromaticity, completing the substitution process [1].

Nitration Positional Selectivity Mechanisms

The nitration of aromatic compounds represents a crucial step in the synthesis pathway, utilizing mixed acid systems comprising nitric acid and sulfuric acid. Research has demonstrated that the mechanism involves three distinct reaction intermediates: the unoriented π-complex, the oriented reaction complex, and the classical σ-complex [2]. The nitronium ion (NO₂⁺) serves as the active electrophile, generated through the interaction of nitric acid with sulfuric acid [3].

Positional selectivity in nitration depends critically on the existing substituents on the aromatic ring. The nitro group itself acts as a strong meta-directing group due to its electron-withdrawing properties [4] [5]. When nitrobenzene undergoes further nitration, it predominantly yields meta-dinitrobenzene with selectivity ranging from 80-90% [6]. The reaction mechanism shows that substituents with electron-withdrawing characteristics direct incoming electrophiles to the meta position through resonance and inductive effects [7].

Temperature optimization plays a crucial role in achieving desired selectivity. Studies have shown that lower reaction temperatures (65-70°C) favor meta-selectivity while minimizing para-dinitrobenzene formation [6]. The reaction barriers for ortho and para substitution are higher than for meta substitution, making temperature control essential for optimal positional selectivity [2].

Halogenation Sequence Optimization

The halogenation of aromatic compounds requires Lewis acid catalysts to activate the halogen molecules. For chlorination, ferric chloride (FeCl₃) serves as the standard catalyst, while bromination typically employs ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) [8] [9]. The mechanism involves formation of an ionic complex between the dihalide and Lewis acid, significantly increasing the electrophilicity of the halogen [8].

The halogenation sequence in multi-substituted aromatic compounds must consider the directing effects of existing substituents. Electron-withdrawing groups such as the nitro group deactivate the aromatic ring toward further electrophilic attack, requiring more forcing conditions [7]. The optimal temperature range for bromination is 80-120°C, while chlorination can proceed effectively at 25-80°C [9].

Catalyst loading represents a critical optimization parameter. Studies indicate that the molar ratio of Lewis acid to halogen should be maintained at 1:1 to ensure complete activation while minimizing catalyst decomposition [10]. The reaction mechanism shows that the Lewis acid catalyst is regenerated during the deprotonation step, allowing for catalytic rather than stoichiometric use [8].

Catalytic Systems for Methoxy Group Introduction

The introduction of methoxy groups into aromatic systems can be achieved through several catalytic pathways. The most common approach involves the methylation of phenolic precursors using methyl iodide in the presence of potassium carbonate [11] [12]. This method provides yields ranging from 75-85% under reflux conditions in acetone [11].

Alternative catalytic systems include the use of dimethyl carbonate in the presence of base catalysts, which offers environmental advantages over traditional methylating agents [13]. The reaction proceeds through nucleophilic substitution at the methyl carbon, with the carbonate serving as both methylating agent and base [13].

For direct methoxylation of aromatic compounds, metal-catalyzed systems have shown promise. Palladium-catalyzed methoxylation of aryl halides provides selectivity advantages, particularly for complex substitution patterns [14]. The reaction mechanism involves oxidative addition of the aryl halide to palladium, followed by transmetalation with methoxide and reductive elimination to form the methoxy product [14].

Supercritical methanol conditions represent an innovative approach for aromatic methylation. Research has demonstrated that phenol can be methylated in supercritical methanol at 380°C without external catalysts, achieving ortho-selectivity exceeding 85% [15]. The high ortho-selectivity suggests that methylation proceeds through a localized mechanism around the phenolic hydroxyl group [15].

Solvent Effects on Reaction Yield and Purity

Solvent selection significantly impacts both reaction yield and product purity in aromatic synthesis. For nitration reactions, concentrated acid phases provide optimal conditions, achieving yields of 90-99% [6]. The high acidity facilitates nitronium ion formation while maintaining the electrophile concentration necessary for efficient substitution [3].

Halogenation reactions benefit from non-polar solvents, which enhance the solubility of halogen-Lewis acid complexes while minimizing competing side reactions [9]. Polar aprotic solvents such as acetone and dimethylformamide provide excellent conditions for methoxylation reactions, achieving efficiencies of 90-95% [13]. These solvents stabilize ionic intermediates without participating in competing nucleophilic reactions.

Mixed solvent systems offer advantages for sequential reactions, allowing optimization of each step while maintaining compatibility. The choice between polar and non-polar solvents must consider the electronic properties of both starting materials and products [16]. Research indicates that solvent polarity affects not only reaction rates but also selectivity patterns, with polar solvents generally favoring more selective substitution [17].

Temperature-dependent solvent effects become particularly important in optimization studies. Higher temperatures may improve reaction rates but can also lead to increased byproduct formation [16]. The balance between reaction efficiency and product purity requires careful consideration of solvent boiling points and thermal stability [18].

Byproduct Formation and Purification Strategies

Byproduct formation in aromatic synthesis typically results from oversubstitution, rearrangement reactions, or competing pathways. In nitration reactions, the primary byproducts include nitrophenols and polynitrated compounds [6]. These byproducts arise from oxidative side reactions or multiple substitution events when reaction conditions are not carefully controlled.

Halogenation reactions commonly produce polyhalogenated byproducts, particularly under conditions of high catalyst loading or extended reaction times [19]. The formation of these byproducts can be minimized through careful control of stoichiometry and reaction temperature [10]. Studies have shown that larger catalyst particles (>25 nm) provide selectivity exceeding 99.90% while minimizing dehalogenation byproducts [19].

Column chromatography represents the primary purification strategy for aromatic compounds, with silica gel and alumina as the most common stationary phases [20]. Silica gel chromatography typically achieves purities of 95-99% with recovery rates of 80-95% [20]. The choice of eluent system depends on the polarity of the target compound and impurities, with petroleum ether/dichloromethane mixtures being particularly effective for aromatic compounds [20].

Advanced purification strategies include the use of orthogonal chromatography, combining normal-phase and reversed-phase techniques to achieve maximum purity [16]. This approach is particularly valuable for compounds that cannot be completely purified using a single chromatographic method [16]. The technique involves sequential purification steps using different stationary phases and eluent systems to remove distinct classes of impurities.

Recrystallization serves as a final purification step, typically achieving purities of 85-95% with recovery rates of 70-85% [20]. The choice of recrystallization solvent depends on the solubility profile of the target compound and impurities. Ethanol-water mixtures are commonly employed for aromatic compounds containing both polar and non-polar substituents [20].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

264.91413 g/mol

Monoisotopic Mass

264.91413 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types